molecular formula C10H12ClF2NO B1432839 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride CAS No. 1864063-00-2

3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1432839
CAS No.: 1864063-00-2
M. Wt: 235.66 g/mol
InChI Key: IDAYTFYGGSCFDI-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,4-difluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAYTFYGGSCFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile pharmacophore, capable of engaging in crucial hydrogen bond interactions with biological targets.[3] The introduction of fluorine atoms into the pyrrolidine scaffold, or into substituents attached to it, has emerged as a powerful strategy in drug design. Fluorine's unique properties—high electronegativity, small size, and its ability to modulate pKa and metabolic stability—are leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[4]

This technical guide provides a comprehensive overview of a specific and highly valuable building block: 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride. The strategic placement of a difluorophenoxy moiety at the 3-position of the pyrrolidine ring introduces a combination of features that are highly sought after in the development of novel therapeutics. This guide will delve into the chemical structure, properties, synthesis, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Chemical Structure and Properties

The fundamental architecture of this compound combines the saturated pyrrolidine ring with a 2,4-difluorophenoxy group, presented as its hydrochloride salt to enhance stability and solubility.

Molecular Structure

The chemical structure of the parent compound, 3-(2,4-Difluorophenoxy)pyrrolidine, is characterized by a pyrrolidine ring with a 2,4-difluorophenoxy substituent at the C3 position. The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not widely published, the properties can be inferred from the free base and general principles of salt formation. The free base, 3-(2,4-Difluorophenoxy)pyrrolidine, has the CAS Number 946715-62-4.[5]

PropertyValue (Free Base)Value (Hydrochloride Salt - Predicted)Source
CAS Number 946715-62-4Not available[5]
Molecular Formula C₁₀H₁₁F₂NOC₁₀H₁₂ClF₂NO[5]
Molecular Weight 199.20 g/mol 235.66 g/mol [5]
Appearance Not availableLikely a white to off-white solidGeneral knowledge of hydrochloride salts
Solubility Soluble in organic solventsExpected to have enhanced solubility in water and polar protic solventsGeneral principles of salt formation
Storage Sealed in dry, 2-8°CSealed in dry, room temperature; hygroscopic nature possible[5]

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, leveraging commercially available starting materials. The key bond formation is the ether linkage between the pyrrolidine ring and the difluorophenol.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the ether bond, leading back to a protected 3-hydroxypyrrolidine and 2,4-difluorophenol. The pyrrolidine nitrogen is typically protected during the etherification step to prevent side reactions.

Retrosynthesis

Caption: Workflow from building block to drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt may be hygroscopic.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its unique combination of a proven heterocyclic scaffold with the modulating effects of fluorine substitution offers medicinal chemists a powerful tool for the design of novel therapeutic agents with potentially enhanced properties. A thorough understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, is crucial for its effective utilization in the development of new medicines. While detailed public data on this specific hydrochloride salt is sparse, the established principles of organic synthesis and medicinal chemistry provide a robust framework for its preparation and application.

References

  • Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3358-3367.
  • EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents.
  • Góra, J., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031021, 3-(2,4-Difluorophenoxy)pyrrolidine. Retrieved February 13, 2026 from [Link].

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Available at: [Link]

  • Singh, D., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 646-657.

Sources

An In-depth Technical Guide to 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a cornerstone for the development of novel therapeutics.[1][2][3] Its non-planar, three-dimensional structure allows for a comprehensive exploration of chemical space, which is critical for achieving high target affinity and selectivity.[1] When combined with the strategic incorporation of fluorine atoms—a tactic known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles—the resulting building blocks become exceptionally valuable.[4][5] This guide provides a detailed examination of 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride, a chiral building block that merges the structural benefits of the pyrrolidine core with the pharmacological advantages of difluorophenyl moiety. We will explore its stereoselective synthesis, physicochemical properties, and its pivotal role in the design of next-generation pharmaceutical agents, particularly in the context of neuroscience and beyond.

Introduction: The Strategic Value of Fluorinated Chiral Scaffolds

In the landscape of modern drug discovery, the demand for molecules with precisely defined three-dimensional structures and optimized pharmacological properties is paramount. Chiral building blocks are fundamental to this endeavor, providing the necessary stereochemical control to construct enantiomerically pure drug candidates.[6][7] The interaction of a drug with its biological target is often highly dependent on its stereochemistry; thus, the ability to synthesize a single enantiomer can mean the difference between a potent therapeutic and an inactive or even toxic compound.[1]

The pyrrolidine nucleus, a five-membered saturated nitrogen heterocycle, is one of the most successful scaffolds in pharmaceutical science.[2][8] Its prevalence is a testament to its versatility, enabling the creation of diverse molecular architectures that can effectively mimic natural ligands or present functional groups in optimal orientations for target binding.[1]

Furthermore, the introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[9] The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[5]

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.[10]

This compound represents a powerful convergence of these principles. It offers a stereochemically defined pyrrolidine core functionalized with a difluorinated phenyl ring, making it an ideal starting point for constructing sophisticated drug candidates with potentially superior properties.

Physicochemical Properties and Stereochemistry

The utility of a building block is defined by its structural and chemical characteristics. This compound is supplied as a specific enantiomer, which is critical for its application in stereoselective synthesis.

PropertyValue
Molecular Formula C₁₀H₁₂ClF₂NO
Molecular Weight 235.66 g/mol
Canonical SMILES C1C(C(CN1)OC2=C(C=C(C=C2)F)F)
CAS Number 1165545-57-3 (for hydrochloride salt)
Appearance White to off-white solid
Chirality Exists as (R) and (S) enantiomers

Note: The specific enantiomer (R or S) must be specified by the supplier. The properties listed are for the general structure.

The key structural features are the chiral center at the C3 position of the pyrrolidine ring and the ether linkage to the 2,4-difluorophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.

Stereoselective Synthesis Pathway

The synthesis of enantiomerically pure 3-aryloxypyrrolidines is a critical challenge that can be addressed through several established strategies.[11][12][13] A robust and common approach involves starting from a commercially available, enantiopure precursor such as (R)- or (S)-3-hydroxypyrrolidine, often with the amine protected. The key transformation is the stereospecific introduction of the aryloxy group.

A highly reliable method for this is the Mitsunobu reaction , which proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon. This allows for the predictable synthesis of the desired enantiomer.

Proposed Synthetic Workflow:

  • Protection: The secondary amine of enantiopure (R)-3-hydroxypyrrolidine is protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

  • Mitsunobu Reaction: The resulting N-Boc-(R)-3-hydroxypyrrolidine is reacted with 2,4-difluorophenol under Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). This reaction inverts the stereocenter, yielding N-Boc-(S)-3-(2,4-difluorophenoxy)pyrrolidine.

  • Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent). Treatment with HCl provides the final target compound, (S)-3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Stereoinversive Arylation (Mitsunobu) cluster_2 Step 3: Deprotection & Salt Formation A Starting Material: (R)-3-Hydroxypyrrolidine B Intermediate 1: N-Boc-(R)-3-hydroxypyrrolidine A->B (Boc)₂O, Base (e.g., Et₃N, DCM) C Intermediate 2: N-Boc-(S)-3-(2,4-difluorophenoxy)pyrrolidine B->C 2,4-Difluorophenol PPh₃, DIAD (Stereochemical Inversion) D Final Product: (S)-3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride C->D HCl in Dioxane or TFA then HCl wash

Caption: Stereoselective synthesis of (S)-3-(2,4-Difluorophenoxy)pyrrolidine HCl.

Causality Behind Experimental Choices:

  • Boc Protection: The Boc group is chosen for its stability under the basic and nucleophilic conditions of many subsequent reactions and its facile removal under mild acidic conditions, which preserves the integrity of the final product.

  • Mitsunobu Reaction: This reaction is ideal for this transformation because it is highly reliable for forming C-O bonds from secondary alcohols with predictable inversion of stereochemistry, ensuring high enantiomeric purity in the final product.

Application in Drug Design: Crafting Novel Norepinephrine Reuptake Inhibitors

This compound is an excellent building block for synthesizing analogues of bioactive molecules, particularly those targeting the central nervous system. A prime example is its potential use in developing novel Norepinephrine Reuptake Inhibitors (NRIs) .

NRIs are a class of antidepressants that function by increasing the extracellular concentration of norepinephrine. Reboxetine is a well-known NRI characterized by a (2-ethoxyphenoxy)phenylmethyl)morpholine core structure.[14] Medicinal chemists often create analogues of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.[15][16]

By replacing the morpholine ring of Reboxetine with a chiral pyrrolidine and modifying the phenoxy substituent, a new chemical space can be explored. The 3-(2,4-difluorophenoxy)pyrrolidine scaffold provides a pre-functionalized, stereochemically defined core for this purpose. The difluoro pattern on the phenyl ring can enhance metabolic stability and potentially alter binding interactions with the norepinephrine transporter (NET).[15]

Illustrative Synthetic Application:

The pyrrolidine nitrogen of 3-(2,4-difluorophenoxy)pyrrolidine can act as a nucleophile to be elaborated into a final target molecule. For instance, it can be alkylated with a suitable electrophile to construct a Reboxetine analogue.

G cluster_reaction Key Coupling Reaction (N-Alkylation) A Building Block: (S)-3-(2,4-Difluorophenoxy)pyrrolidine B Electrophilic Fragment: (R)-2-bromo-1-phenylethan-1-ol derivative C Target Molecule: Novel NRI Candidate A->C  + B->C

Caption: Incorporation of the building block into a novel drug candidate.

Exemplary Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the pyrrolidine nitrogen, a common step in elaborating the building block into a more complex molecule.

Objective: To synthesize N-acetyl-(S)-3-(2,4-difluorophenoxy)pyrrolidine.

Materials:

  • (S)-3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-3-(2,4-difluorophenoxy)pyrrolidine hydrochloride and anhydrous DCM.

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine dropwise to neutralize the hydrochloride salt and provide a basic medium for the reaction. Stir for 15 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield the pure N-acetyl-(S)-3-(2,4-difluorophenoxy)pyrrolidine.

Self-Validation System:

  • The use of excess base (Et₃N) ensures complete neutralization of the HCl salt and scavenges the HCl generated during the acylation.

  • Monitoring by TLC confirms the completion of the reaction before workup, preventing low yields.

  • The aqueous workup effectively removes unreacted reagents and salts, simplifying the final purification step.

Conclusion and Future Perspectives

This compound is a high-value chiral building block that provides a direct entry point to novel, stereochemically defined pharmaceutical candidates. Its structure combines the proven pyrrolidine scaffold with the advantageous properties conferred by fluorine substitution. The ability to synthesize this compound in an enantiomerically pure form via established methods like the Mitsunobu reaction makes it a reliable and powerful tool for medicinal chemists.

Future applications are likely to extend beyond NRIs to other CNS targets, as well as to antiviral, anticancer, and anti-inflammatory agents where the pyrrolidine motif has shown significant promise.[2][17] The continued development of synthetic methodologies for creating diverse libraries based on this and similar fluorinated building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Cubero, I. I., López-Espinosa, M. T., Díaz, R. R., & Montalbán, F. F. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate Research, 330(3), 401–408. [Link]

  • Shestakova, T., Karcha, V., & Vovk, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 16(10), 1475. [Link]

  • Cebrián, C., Baeza, A., & Nájera, C. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Molecules, 28(19), 6965. [Link]

  • Bibi, A., Shah, I., & Ahmed, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Leroux, F., Canipa, S. J., & Räber, J. L. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6388–6425. [Link]

  • Müller, K., Carreira, E. M., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2358–2369. [Link]

  • Li Petri, G., Contino, A., & Amato, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4858. [Link]

  • Poyraz, S., Aric, M., & Çevik, U. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249704. [Link]

  • Zhang, M., Kulkarni, P., & Waterhouse, R. N. (2009). Synthesis, radiosynthesis, and biological evaluation of carbon-11 and fluorine-18 labeled reboxetine analogues: potential positron emission tomography radioligands for in vivo imaging of the norepinephrine transporter. Journal of Medicinal Chemistry, 52(1), 62–73. [Link]

  • Zhang, M., Kulkarni, P., & Waterhouse, R. N. (2009). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(1), 62–73. [Link]

  • Poyraz, S., Aric, M., & Çevik, U. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Wikipedia contributors. (2024, December 19). Reboxetine. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Halocarbon Life Sciences. Retrieved February 13, 2026, from [Link]

  • ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. ChiroBlock IP-Factory. Retrieved February 13, 2026, from [Link]

Sources

Optimizing Metabolic Stability in Pyrrolidine Ethers: A Fluorine-Scanning Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine ethers are ubiquitous pharmacophores in modern drug discovery, frequently appearing in GPCR antagonists, kinase inhibitors, and ion channel modulators. However, the pyrrolidine ring is a notorious metabolic "soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. This instability often leads to high intrinsic clearance (


) and poor oral bioavailability.

This guide details the strategic incorporation of fluorine atoms to mitigate these liabilities. We move beyond the simplistic "C-F bond strength" argument to explore the deeper physical organic mechanisms—specifically


 modulation and stereoelectronic effects—that drive stability. Included are field-validated protocols for microsomal stability assessment and a framework for interpreting Structure-Activity Relationships (SAR).

The Metabolic Liability: Mechanism of Action

To solve the instability problem, one must first understand the mechanism of degradation. The pyrrolidine nitrogen lone pair facilitates oxidation at the adjacent


-carbons (C2 and C5).
The CYP450 Oxidation Pathway

The primary metabolic route is


-carbon hydroxylation , typically catalyzed by CYP3A4 or CYP2D6.
  • Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT): The high-valent Iron-Oxo species of the CYP heme abstracts a hydrogen atom from the carbon

    
     to the nitrogen.
    
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl group.

  • Collapse: The

    
    -hydroxypyrrolidine (hemiaminal) is unstable and spontaneously collapses (ring opening) or undergoes further oxidation to a lactam.
    
Visualization of the Pathway

MetabolicPathway Substrate Pyrrolidine Ether (Substrate) Radical C-Centered Radical Substrate->Radical HAT (H-abstraction) CYP CYP450 (FeO3+) CYP->Radical Catalysis Hemiaminal a-Hydroxy Intermediate Radical->Hemiaminal OH Rebound Lactam Lactam (Stable Metabolite) Hemiaminal->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Amine) Hemiaminal->RingOpen Hydrolysis

Figure 1: Mechanism of CYP450-mediated oxidative clearance of pyrrolidine ethers.

The Fluorine Solution: Physical Organic Principles

Replacing hydrogen with fluorine is not merely a steric block; it is an electronic recalibration of the molecule.

Modulation (The Proximity Effect)

The basicity of the pyrrolidine nitrogen is a key determinant of CYP binding. Many CYPs (e.g., 2D6) possess an aspartic acid residue in the active site that binds positively charged amines.

  • Mechanism: Fluorine is highly electronegative.[1][2] Placing fluorine at the C3 position (

    
     to the nitrogen) exerts a strong electron-withdrawing inductive effect (
    
    
    
    ).
  • Result: This pulls electron density away from the nitrogen, lowering the

    
     of the conjugate acid by 1–2 log units. A less basic amine is less protonated at physiological pH, reducing affinity for the CYP active site and lowering 
    
    
    
    [1].
Stereoelectronic Effects
  • Bond Strength: The C-F bond (

    
    105 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    98 kcal/mol), making direct abstraction of the fluorine atom energetically unfavorable.
  • The Gauche Effect: In 3-fluoropyrrolidines, the fluorine atom prefers a gauche orientation relative to the amine lone pair or other substituents.[2] This can lock the ring conformation, potentially reducing the "induced fit" required for enzymatic catalysis [2].

Case Study: SAR of 3-Aryloxypyrrolidines

Consider a lead compound with a 3-phenoxypyrrolidine core. The table below illustrates the impact of fluorination patterns on metabolic stability and physicochemical properties.

Compound IDStructure (Substituent)

(Calc)
LogD (pH 7.4)HLM

(µL/min/mg)
Interpretation
PYR-001 Unsubstituted (H)9.41.2> 150 (High)Rapid clearance via C2/C5 oxidation.
PYR-002 3-Fluoro (Mono-F)8.11.445 (Moderate)

lowered; C3 blocked. C2/C5 still vulnerable but reduced affinity.
PYR-003 3,3-Difluoro (Gem-F2)6.81.9< 10 (Low)Significant

drop prevents CYP binding. C3 fully blocked.
PYR-004 2,2-Dimethyl9.51.880 (High)Steric block at C2, but high

maintains CYP affinity; metabolic switching to C5.

Note: Data represents a composite of trends observed in fluorinated saturated heterocycles [3][4].

Experimental Protocol: Microsomal Stability Assay

This protocol is designed for high-throughput screening using Human Liver Microsomes (HLM) and LC-MS/MS quantification.

Reagents & Preparation
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Compound Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 At each timepoint Step5 Centrifugation (4000 rpm, 20 min, 4°C) Step4->Step5 Step6 LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6

Figure 2: Step-by-step workflow for the HLM stability assay.

Step-by-Step Methodology
  • Master Mix Prep: Prepare a solution containing buffer and microsomes (final assay conc: 0.5 mg/mL protein).

  • Compound Addition: Spike test compounds (from 10 mM DMSO stock) into the Master Mix to achieve a final concentration of 1 µM (Final DMSO < 0.1%).

  • Pre-incubation: Warm the plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.

    • Control: Include a "No NADPH" control to check for chemical instability.

  • Sampling: At

    
     minutes, transfer 50 µL of reaction mixture into 150 µL of Stop Solution.
    
  • Processing: Centrifuge samples at 4000 x g for 20 minutes to precipitate proteins.

  • Analysis: Inject the supernatant onto a C18 column (e.g., Waters BEH C18) coupled to a Triple Quadrupole Mass Spectrometer. Monitor MRM transitions for the parent ion.

Data Calculation

Calculate the slope (


) of the natural log of the percentage remaining vs. time.




Troubleshooting & Optimization

  • Issue: Non-Linear Depletion.

    • Cause: Enzyme inactivation or product inhibition.

    • Fix: Reduce protein concentration to 0.1 mg/mL or shorten incubation time points.

  • Issue: High Clearance in "No NADPH" Control.

    • Cause: Chemical instability (hydrolysis) or non-CYP metabolism (esterases).

    • Fix: Check stability in buffer alone; add esterase inhibitors (e.g., BNPP) if applicable.

  • Issue: Poor Recovery.

    • Cause: Non-specific binding to microsomes or plasticware.

    • Fix: Measure fraction unbound in microsomes (

      
      ) using equilibrium dialysis to correct 
      
      
      
      .

References

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Stepaniuk, O. et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives: physicochemical properties and metabolic stability. Chemistry – A European Journal. Link

  • Altman, R. A. et al. (2026).[3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride CAS number and SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Medicinal Chemistry and Drug Discovery

Identity & Physicochemical Profile[1][2][3][4][5]

3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block belonging to the 3-aryloxypyrrolidine class. This structural motif serves as a critical pharmacophore in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs), sodium channel blockers (Nav1.7), and antimicrobial agents.

Its value lies in the 3-substituted pyrrolidine core, which introduces a chiral center and a constrained amine handle, allowing for precise spatial orientation of the lipophilic difluorophenyl tail within protein binding pockets.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
Identifier TypeValueNotes
CAS Number (HCl Salt) 1864063-00-2 Specific to the hydrochloride salt form.
CAS Number (Free Base) 946715-62-4 Often used in catalogs to refer to the parent moiety.
Molecular Formula C₁₀H₁₂ClF₂NOSalt form (MW: 235.66 g/mol )
SMILES (HCl Salt) FC1=CC(OC2CCNC2)=C(F)C=C1.ClCanonical representation.
SMILES (Free Base) FC1=CC(OC2CCNC2)=C(F)C=C1Useful for substructure searching.
IUPAC Name This compound
Synthetic Methodology: The Mitsunobu Protocol

The most robust route to 3-aryloxypyrrolidines is the Mitsunobu Etherification . This pathway is preferred over Nucleophilic Aromatic Substitution (SNAr) for this specific substrate because 2,4-difluorophenol is electron-rich, making it a poor electrophile for direct displacement, but an excellent nucleophile for the Mitsunobu reaction.

Reaction Logic & Causality
  • Choice of Reagents: We utilize N-Boc-3-pyrrolidinol to prevent N-alkylation and control stereochemistry (if using chiral starting material). DIAD (Diisopropyl azodicarboxylate) and Triphenylphosphine (PPh₃) activate the alcohol for nucleophilic attack by the phenol.

  • Inversion of Configuration: If starting with (S)-N-Boc-3-pyrrolidinol, the Mitsunobu reaction proceeds via an SN2 mechanism, resulting in the (R)-ether product. This stereochemical inversion is critical for controlling enantiopurity.

Step-by-Step Protocol

Step 1: Mitsunobu Coupling

  • Charge: In a dry round-bottom flask under N₂ atmosphere, dissolve N-Boc-3-pyrrolidinol (1.0 eq) and Triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cool: Cool the solution to 0°C using an ice bath.

  • Add Phenol: Add 2,4-Difluorophenol (1.1 eq) dropwise.

  • Activate: Add DIAD (1.2 eq) dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Reflux: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂) eluting with Hexane/EtOAc gradient.

Step 2: Deprotection & Salt Formation

  • Dissolve: Dissolve the N-Boc intermediate in 1,4-Dioxane.

  • Acidify: Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Precipitate: Stir at RT for 2-4 hours. The product often precipitates as a white solid.

  • Isolate: Filter the solid, wash with cold Et₂O, and dry under high vacuum to yield This compound .

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-3-pyrrolidinol (Substrate) Reagents 2,4-Difluorophenol PPh3 / DIAD (Mitsunobu) Start->Reagents THF, 0°C Intermediate N-Boc-3-(2,4-difluorophenoxy) pyrrolidine Reagents->Intermediate S_N2 Inversion Deprotection 4M HCl / Dioxane (Boc Removal) Intermediate->Deprotection Acidolysis Final 3-(2,4-Difluorophenoxy) pyrrolidine HCl Deprotection->Final Precipitation

Figure 1: Synthetic pathway utilizing Mitsunobu inversion followed by acidolytic deprotection.

Applications in Drug Discovery[1][8][12][13]

This compound acts as a bioisostere for 3-phenylpropylamines and other aryl-amine linkers. The 2,4-difluoro substitution pattern is specifically chosen to block metabolic oxidation (blocking the P450 labile sites) and increase lipophilicity.

Key Therapeutic Areas[7][11]
  • Monoamine Reuptake Inhibitors: The 3-phenoxypyrrolidine scaffold is structurally homologous to the "aryloxy-propylamine" pharmacophore found in Atomoxetine and Duloxetine . The constrained pyrrolidine ring reduces entropic penalties upon binding to the transporter (SERT/NET).

  • Nav1.7 Sodium Channel Blockers: Pyrrolidine-based amides and ethers are investigated as non-addictive analgesics. The basic nitrogen of the pyrrolidine interacts with the anionic side chains in the channel pore, while the difluorophenyl group occupies the hydrophobic fenestrations.

  • Antibacterial Efflux Pump Inhibitors: Analogs of this structure have been screened as "adjuvants" that inhibit the efflux pumps of Gram-negative bacteria, restoring sensitivity to antibiotics like ciprofloxacin.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-(2,4-Difluorophenoxy) pyrrolidine Core N_Term Pyrrolidine Nitrogen: Key Basic Center (H-Bond Donor/Ionic Interaction) Core->N_Term Linker Ether Linker: H-Bond Acceptor Rotational Constraint Core->Linker Fluoro 2,4-Difluoro Motif: Metabolic Blockade Lipophilicity Boost Core->Fluoro Chirality C3 Chiral Center: Determines Selectivity (R) vs (S) Potency Core->Chirality

Figure 2: Pharmacophore analysis highlighting the functional roles of the scaffold's sub-units.

Handling & Stability Data
  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane).

  • Stability: The ether linkage is stable to hydrolysis under standard physiological conditions. The hydrochloride salt prevents oxidation of the secondary amine.

References
  • Chemical Identification: PubChem Compound Summary for 3-(2,4-Difluorophenoxy)pyrrolidine. National Library of Medicine. Link

  • Synthetic Protocol: Swarbrick, M. E., et al. "Synthesis and evaluation of 3-aryloxypyrrolidines as serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. (Contextual grounding for Mitsunobu route).
  • Scaffold Utility: Smith, A. B., et al. "Pyrrolidines as Privileged Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. (General reference for pyrrolidine pharmacophores).
  • Commercial Availability & CAS: ChemSrc Database Entry for CAS 1864063-00-2. Link

Sources

Methodological & Application

Advanced Protocol: Handling, Storage, and Stabilization of Hygroscopic Pyrrolidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine hydrochloride (CAS: 1121-07-9) and its derivatives are ubiquitous motifs in medicinal chemistry, serving as core scaffolds for organocatalysts and pharmaceutical actives.[1] However, their acute hygroscopicity presents a persistent variable in experimental reproducibility. The absorption of atmospheric moisture alters molecular weight, disrupts stoichiometric precision, and can induce physical phase changes (deliquescence) that complicate handling. This guide provides a rigorous, field-proven framework for the manipulation, drying, and long-term storage of these salts to ensure data integrity.

The Hygroscopic Mechanism: A Thermodynamic Perspective

To effectively handle pyrrolidine salts, one must understand the driving force behind their instability. The hygroscopicity is not merely a surface phenomenon but a thermodynamic competition between crystal lattice energy and hydration enthalpy .

  • Lattice Destabilization: The pyrrolidinium cation

    
     and chloride anion 
    
    
    
    form a crystal lattice held together by ionic interactions and hydrogen bonds.
  • Hydration Enthalpy: The chloride ion is a "hard" base with a high charge density, making it an aggressive hydrogen bond acceptor. Water molecules in the atmosphere can donate hydrogen bonds to the

    
     and accept them from the ammonium protons (
    
    
    
    ).
  • Deliquescence Point: When the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the Gibbs free energy of the hydrated state becomes lower than that of the anhydrous crystal. The salt adsorbs enough water to dissolve in its own sorption layer, transitioning from a solid to a chaotic, viscous liquid (deliquescence).

Impact on Research: A mere 2% water uptake by weight introduces a stoichiometric error of ~2.5% in molar calculations. In sensitive catalytic cycles (e.g., organocatalysis), this water can deactivate catalysts or induce side reactions.

Critical Handling Protocols

Weighing and Transfer

Standard open-air weighing is insufficient for quantitative accuracy. The following workflow minimizes atmospheric exposure.

Protocol A: Weighing by Difference (Standard Lab Environment)

Use when a glovebox is unavailable.[2] Speed is critical.

  • Preparation: Pre-dry the source container (see Section 3) and equilibrate to room temperature in a desiccator.

  • Tare: Place a capped weighing bottle or vial on the analytical balance. Tare the balance.

  • Transfer: Remove the vial, add the approximate amount of salt quickly using a spatula, and recap immediately.

  • Measurement: Return the capped vial to the balance and record the gross weight.

  • Dispensing: Transfer the salt to the reaction vessel.

  • Back-Weighing: Immediately recap the empty weighing vial and weigh it again.

  • Calculation:

    
    .
    
Protocol B: Inert Atmosphere Handling (Glovebox/Glovebag)

Required for GMP standards or highly sensitive catalytic screenings.

  • Environment: Nitrogen or Argon atmosphere (

    
    ).
    
  • Anti-Static Measures: Pyrrolidine salts are prone to static charge in dry boxes. Use an ionizing bar or anti-static gun (e.g., Zerostat) before weighing to prevent powder scattering.

Visualization: Handling Workflow

HandlingWorkflow cluster_0 Critical Control Point Start Start: Solid Pyrrolidine HCl CheckEnv Assess Environment Humidity Start->CheckEnv HighHum High Humidity (>45% RH) CheckEnv->HighHum Risk High LowHum Low Humidity (<45% RH) CheckEnv->LowHum Risk Moderate Glovebox Glovebox / Glove Bag (Inert Gas) HighHum->Glovebox RapidWeigh Rapid Weighing (Capped Vials) LowHum->RapidWeigh Reaction Immediate Dissolution (Anhydrous Solvent) Glovebox->Reaction Difference Weigh by Difference (Back-weighing) RapidWeigh->Difference Difference->Reaction

Caption: Decision logic for selecting the appropriate weighing methodology based on environmental humidity.

Drying and Purification Architectures

If the salt has clumped or is suspected of moisture uptake, it must be dried before use. Heating wet amine salts can sometimes lead to discoloration (oxidation) if not done under vacuum.

Comparative Analysis of Drying Methods
MethodConditionsSuitabilityProsCons
Vacuum Oven

,

Bulk dryingScalable, standard equipmentSlow for deep hydration; risk of melting if

is too high
Desiccator RT, Vacuum,

Small samplesGentle, no thermal stressVery slow (24-48h); surface drying only
Azeotropic Distillation Reflux with TolueneWet/Gummy solidsMost Effective for deep dryingRequires chemical handling; solvent removal step
Abderhalden Pistol Refluxing solvent jacketAnalytical samplesHigh precisionComplex setup; small scale only
Protocol: Azeotropic Drying (The "Rescue" Method)

Use this when the salt has absorbed significant water (deliquesced).

  • Dissolution: Dissolve the wet pyrrolidine HCl in a minimum amount of anhydrous ethanol or methanol to break the crystal lattice.

  • Solvent Swap: Add a larger volume of Toluene (forms azeotrope with water at

    
    ) or 2-MeTHF.
    
  • Evaporation: Concentrate on a rotary evaporator. The water will co-distill with the solvent.

  • Repetition: Repeat the toluene addition and evaporation 2–3 times.

  • Final Drying: The resulting white solid should be dried in a vacuum oven at

    
     overnight to remove trace solvent.
    

Storage Architecture

Proper storage is a proactive defense against degradation. The container closure system is the primary failure point.

Storage Decision Tree

StorageTree Material Dried Pyrrolidine HCl Duration Intended Storage Duration? Material->Duration ShortTerm Short Term (< 1 Week) Duration->ShortTerm LongTerm Long Term (> 1 Week) Duration->LongTerm Container1 Tightly Capped Vial + Parafilm ShortTerm->Container1 Container2 Sure/Seal™ Bottle or Schlenk Flask LongTerm->Container2 Desiccator Desiccator Cabinet (Silica Gel) Container1->Desiccator Secondary Secondary Containment (Mylar Bag with Desiccant) Container2->Secondary

Caption: Storage hierarchy determining containment strategy based on usage frequency.

Best Practices for Storage
  • Headspace Purging: Before closing any container, backfill the headspace with Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the salt.

  • Secondary Containment: Place the primary vial inside a heat-sealed Mylar bag containing a sachet of activated silica gel or molecular sieves. This creates a micro-environment with near-zero humidity.

  • Temperature: Store at ambient temperature (

    
    ). Refrigeration is discouraged  for daily use containers because condensation will form on the cold salt immediately upon opening in humid air.
    

Quality Control & Troubleshooting

Before committing the salt to a high-value synthesis, validate its integrity.

Karl Fischer (KF) Titration

The gold standard for water quantification.

  • Method: Volumetric KF is usually sufficient, but Coulometric KF is preferred for high-precision (<1% water).

  • Solvent: Use a methanol-based medium. Ensure the pH is buffered if the free amine is suspected (though HCl salts are acidic/neutral in MeOH).

  • Target: Water content should be

    
     for sensitive applications.
    
Melting Point Depression

A quick, non-destructive check.

  • Pure Pyrrolidine HCl: MP

    
     (varies slightly by derivative).
    
  • Observation: A wide melting range (e.g.,

    
    ) or visible "sweating" at lower temperatures indicates significant hydration.
    

References

  • BenchChem. (2025).[3] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Retrieved from

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from

Sources

In vitro assay preparation using 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride for In Vitro Bioassays

Executive Summary

This guide provides a standardized methodology for the solubilization, storage, and assay deployment of This compound . While hydrochloride salts generally offer improved aqueous solubility over their free base counterparts, the presence of the lipophilic difluorophenoxy moiety in this compound introduces specific challenges regarding solubility limits and precipitation risks in neutral physiological buffers.

This protocol is designed to eliminate common sources of experimental variability, such as DMSO hydration , compound precipitation (crashing out) , and pipetting inaccuracies due to solvent viscosity.

Physicochemical Profile & Handling Strategy

Before initiating any wet lab work, the operator must verify the specific batch properties. The values below represent the theoretical standards for this compound class.

ParameterValue / DescriptionCritical Note
Compound Name 3-(2,4-Difluorophenoxy)pyrrolidine HClFluorinated pyrrolidine scaffold
Chemical Formula

Verify Batch MW on CoA
Molecular Weight ~235.66 g/mol (Salt)Use Salt MW for all molar calculations
Solubility (DMSO) High (>50 mM)Recommended primary solvent
Solubility (Water) Moderate to HighpH dependent; risk of precipitation at pH > 7.4
Hygroscopicity ModerateHCl salts attract atmospheric moisture

Scientific Rationale - The "Salt vs. Base" Dynamic: The hydrochloride salt form is stable in solid state but can dissociate in aqueous buffers. If the assay buffer pH is significantly higher than the pKa of the pyrrolidine nitrogen (typically pKa ~9-10), the equilibrium shifts toward the free base. The free base of a difluorophenoxy compound is highly lipophilic and may precipitate ("crash out") or bind non-specifically to plasticware, leading to false negatives in potency assays.

Protocol A: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, anhydrous master stock solution. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade


 99.9%.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. Why? Opening a cold vial causes condensation, introducing water that degrades stability.

  • Weighing: Weigh approximately 2.36 mg of the powder into a sterile, amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve exactly 10 mM concentration using the formula:
    
    
    
    
    Example: For 2.40 mg of compound (MW 235.66):
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be optically clear. If particles persist, sonicate for 5 minutes at <40°C.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50

    
    L) in polypropylene tubes. Store at -20°C (1 month) or -80°C (6 months).
    

Protocol B: Serial Dilution & Assay Plate Setup

Objective: Dilute the stock for assay use without inducing precipitation or "DMSO shock" to cells. Constraint: Final DMSO concentration in the assay well must be


 0.5% (v/v) to avoid solvent toxicity.
Visual Workflow: The "Intermediate Plate" Strategy

Direct dilution from 100% DMSO stock to the assay plate often causes precipitation due to the rapid change in polarity. We use an Intermediate Dilution Step in culture medium.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100x Assay Conc) In Medium/Buffer Stock->Inter 1:100 Dilution (e.g. 2µL into 198µL) AssayWell Assay Well (1x Final Conc) Inter->AssayWell 1:10 Dilution (Add 10µL to 90µL cells)

Detailed Procedure:

  • Thaw: Thaw a single aliquot of 10 mM stock at Room Temperature (RT). Vortex.

  • Intermediate Dilution (100x):

    • Prepare a 96-well "Dilution Plate" (V-bottom).

    • Add 198

      
      L  of Assay Medium (e.g., RPMI + 10% FBS) to Column 1.
      
    • Add 2

      
      L  of 10 mM Stock to Column 1. Mix by pipetting up/down 10 times.
      
    • Result: 100

      
      M compound in 1% DMSO.
      
  • Serial Dilution:

    • Perform 1:3 serial dilutions across the plate (transfer 50

      
      L into 100 
      
      
      
      L medium).
  • Final Transfer:

    • Transfer 10

      
      L  from the Dilution Plate to the 90 
      
      
      
      L
      Assay Plate containing cells.
    • Final Concentration: 10

      
      M (High dose).
      
    • Final DMSO: 0.1% (Safe for most cell lines).[1]

Quality Control & Self-Validating Checks

To ensure the data generated is trustworthy, the following "Self-Validating" checkpoints must be observed.

CheckpointProcedurePass Criteria
Visual Solubility Inspect the "Intermediate Dilution" (100

M) under a microscope (10x).
No visible crystals or "oiling out" droplets.
DMSO Tolerance Include a "Vehicle Control" column (0.1% DMSO only) in the assay.Cell viability must be >95% relative to untreated media.
Concentration Verification Measure OD280 or run LC-MS on the 10 mM stock.Peak area matches theoretical concentration curve.
Diagram: Solubility Decision Tree

SolubilityLogic Start Dilute Stock into Aqueous Buffer Check Microscopic Inspection (10 mins) Start->Check Clear Solution Clear Check->Clear Cloudy Precipitate Visible Check->Cloudy Action1 Proceed to Assay Clear->Action1 Action2 Action: Sonicate (warm) Cloudy->Action2 Action2->Check Re-check Action3 Action: Reduce Conc. or Change Buffer pH Action2->Action3 Fails again

Troubleshooting Guide

  • Issue: Compound precipitates immediately upon adding to media.

    • Cause: The "Salting Out" effect.[2] High salt concentration in media (PBS/RPMI) reduces solubility of organic molecules.

    • Fix: Pre-dilute in pure water or 50% DMSO/Water before adding to high-salt media. Alternatively, lower the starting concentration from 10 mM to 1 mM.

  • Issue: Variability between replicates.

    • Cause: DMSO is viscous and sticks to pipette tips.

    • Fix: Use "Reverse Pipetting" technique for the 100% DMSO stock steps. Ensure tips are pre-wetted.

References

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

  • Nikon Instruments. (n.d.). The Cytotoxicity of DMSO in Live-Cell Imaging. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is designed to provide in-depth troubleshooting advice and answer frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to optimize your synthetic route for higher yields, purity, and reproducibility.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, presented in a practical question-and-answer format.

Question 1: My reaction yield for the etherification step is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in the formation of the aryl ether bond is the most common hurdle. This step, typically a Williamson ether synthesis or a Mitsunobu reaction, is sensitive to several factors. Let's break down the likely culprits and solutions.

  • Cause A: Incomplete Deprotonation of 3-Hydroxypyrrolidine: For the Williamson ether synthesis, the alkoxide of N-Boc-3-hydroxypyrrolidine must be generated efficiently. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Use a sufficiently strong base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. Ensure the NaH is fresh (not quenched by atmospheric moisture) and use a slight excess (1.1-1.2 equivalents). The reaction should be conducted in an anhydrous aprotic polar solvent like DMF or DMSO to fully solvate the alkoxide.

  • Cause B: Competing Side Reactions: The primary competing reaction is elimination, particularly at elevated temperatures, which forms N-Boc-3-pyrroline.[1] Additionally, if the pyrrolidine nitrogen is not protected, N-arylation can compete with the desired O-arylation.

    • Solution:

      • Nitrogen Protection: Always use a protecting group on the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is ideal as it is stable under the basic conditions of the Williamson synthesis and can be easily removed later.

      • Temperature Control: Start the deprotonation at 0 °C to control the initial exothermic reaction with NaH. After the alkoxide is formed, the subsequent addition of 2,4-difluorobenzonitrile (or another activated aryl fluoride) can be performed at room temperature or with gentle heating (e.g., 50-70 °C). Avoid excessively high temperatures to minimize elimination.

  • Cause C: Poor Nucleophilic Aromatic Substitution (SNAr): The reaction relies on the nucleophilic attack of the alkoxide on the electron-deficient aromatic ring.

    • Solution: While 2,4-difluorophenol is the direct precursor, the SNAr reaction is more efficient with an electron-withdrawing group (like -NO2 or -CN) ortho or para to the fluorine being displaced. A common strategy involves using 1,2,4-trifluorobenzene or 3,4-difluorobenzonitrile. The use of a milder base like cesium carbonate (Cs2CO3) in DMF is also known to be highly effective in promoting SNAr reactions, often providing better yields than NaH by enhancing the nucleophilicity of the alcohol through a different mechanism.

The following diagram outlines a decision-making workflow for troubleshooting low yields in this step.

low_yield_troubleshooting cluster_base Base Optimization cluster_conditions Conditions Optimization start Low Yield Observed check_sm Check Purity of Starting Materials (N-Boc-3-hydroxypyrrolidine, 2,4-difluorophenyl precursor) start->check_sm check_base Evaluate Base and Deprotonation Step check_sm->check_base If pure check_conditions Assess Reaction Conditions (Solvent, Temp, Time) check_base->check_conditions If base is active & in excess b1 Using K2CO3/Cs2CO3? check_base->b1 optimize Yield Improved check_conditions->optimize After optimization c1 Is solvent anhydrous and atmosphere inert? check_conditions->c1 b2 Switch to NaH (1.2 eq) in anhydrous DMF/THF b1->b2 No b2->check_conditions c2 Dry solvent meticulously, use N2/Ar atmosphere c1->c2 No c3 Is temp. > 80°C? c1->c3 Yes c2->c3 c4 Lower temp. to 50-70°C and increase time c3->c4 Yes c4->optimize

Caption: Troubleshooting workflow for low reaction yield.

Question 2: The Boc-deprotection and salt formation step is problematic, resulting in an oily product or incomplete reaction. How can I ensure clean conversion to the hydrochloride salt?

Answer: This is a critical final step that determines the purity and handling properties of your product. The key is to achieve complete removal of the Boc group without generating impurities and to induce clean precipitation or crystallization of the hydrochloride salt.

  • Cause A: Incomplete Deprotection: Insufficient acid or reaction time will lead to a mixture of the protected starting material and the desired product, which is often difficult to separate.

    • Solution: Use a significant excess of acid. A common and effective method is using a 4M solution of HCl in 1,4-dioxane (4-10 equivalents), which acts as both the reagent and solvent.[2] The reaction can be monitored by TLC or LC-MS until the starting material is fully consumed. The reaction is typically run at 0 °C to room temperature for 1-4 hours.

  • Cause B: Formation of an Oil: The free amine product is often a low-melting solid or an oil. The hydrochloride salt is generally a crystalline solid, but its precipitation can be tricky.

    • Solution: Proper solvent selection is crucial. After deprotection with HCl in dioxane, the product often precipitates directly. If it remains in solution or forms an oil, the solvent can be removed under reduced pressure. The resulting residue can then be triturated or recrystallized. Trituration with a non-polar solvent like diethyl ether or hexane can induce solidification. For recrystallization, a polar solvent like isopropanol or ethanol followed by the addition of an anti-solvent (like diethyl ether) is a common technique.

  • Cause C: Product Hygroscopicity: The final hydrochloride salt can be hygroscopic, making it difficult to handle and weigh accurately.

    • Solution: After filtration, dry the solid product thoroughly under high vacuum, preferably in the presence of a desiccant like P₂O₅. Store the final product in a desiccator under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: The most robust and widely used method involves a two-step sequence starting from a commercially available protected hydroxypyrrolidine.[3]

  • Williamson Ether Synthesis: (S)- or (R)-1-Boc-3-hydroxypyrrolidine is reacted with 2,4-difluorophenol using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). This reaction forms the C-O ether bond with retention of stereochemistry.

  • Deprotection and Salt Formation: The intermediate, 1-Boc-3-(2,4-difluorophenoxy)pyrrolidine, is treated with a strong acid, typically hydrochloric acid in an organic solvent like 1,4-dioxane, to simultaneously remove the Boc protecting group and form the final hydrochloride salt.

This route is highly reliable due to the commercial availability of the chiral starting materials and the high efficiency of the two steps.

synthesis_workflow A N-Boc-3-hydroxypyrrolidine + 2,4-Difluorophenol B Step 1: Williamson Ether Synthesis NaH, Anhydrous DMF 0°C to 60°C A->B C N-Boc-3-(2,4-difluorophenoxy)pyrrolidine B->C D Step 2: Deprotection & Salt Formation 4M HCl in Dioxane 0°C to RT C->D E 3-(2,4-Difluorophenoxy)pyrrolidine HCl D->E

Caption: Recommended two-step synthetic workflow.

Q2: How do I choose between different bases and solvents for the etherification step?

A2: The choice of base and solvent is critical for optimizing yield and minimizing side reactions. The table below summarizes the most common choices and their rationales.

ReagentRole & RationaleTypical YieldConsiderations
Base
Sodium Hydride (NaH)Strong, non-nucleophilic base. Irreversibly forms the alkoxide for a fast reaction.Good to ExcellentHighly reactive with water and protic solvents. Requires strictly anhydrous conditions and an inert atmosphere.
Cesium Carbonate (Cs₂CO₃)Mild base. Effective in SNAr reactions, possibly by templating the reactants.ExcellentLess hazardous than NaH, but more expensive. Often provides cleaner reactions with fewer byproducts.
Potassium Carbonate (K₂CO₃)Weaker, inexpensive base.ModerateSlower reaction times and may require higher temperatures, increasing the risk of elimination byproducts.
Solvent
DMF / DMSOHigh-boiling, polar aprotic solvents. Excellent at solvating ions, accelerating the SNAr reaction.ExcellentCan be difficult to remove completely during workup. Must be anhydrous.
THFLower-boiling polar aprotic solvent.GoodEasier to remove than DMF/DMSO. Less effective at solvating the alkoxide, may lead to slower reactions. Must be anhydrous.

For optimal results, Sodium Hydride in DMF or Cesium Carbonate in DMF are the recommended starting points for optimization.

Q3: What analytical methods are essential for characterizing the intermediate and final product?

A3: A combination of techniques is required for unambiguous structure confirmation and purity assessment.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress for both the etherification and deprotection steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure by showing characteristic signals for the pyrrolidine and aromatic protons, and confirms the disappearance of the Boc group protons (~1.4 ppm) in the final step.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: Crucial for this molecule. It should show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, confirming their presence.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS is particularly useful for assessing purity and identifying byproducts.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity of the compound, typically aiming for >98%.[6]

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of (S)-3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride.

Part 1: Synthesis of (S)-tert-butyl 3-(2,4-difluorophenoxy)pyrrolidine-1-carboxylate

  • Preparation: To a flame-dried three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.2 mmol, 1.2 eq).

  • Solvent Addition: Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Add anhydrous DMF (40 mL).

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (2.0 g, 11.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise over 20 minutes.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Add a solution of 2,4-difluorophenol (1.57 g, 12.1 mmol, 1.1 eq) in anhydrous DMF (10 mL). Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the product as a colorless oil.

Part 2: Synthesis of (S)-3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride

  • Deprotection: Dissolve the purified (S)-tert-butyl 3-(2,4-difluorophenoxy)pyrrolidine-1-carboxylate (from the previous step) in 1,4-dioxane (10 mL). Cool the solution to 0 °C.

  • Acidification: Add a 4M solution of HCl in 1,4-dioxane (15 mL, excess) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until all starting material is consumed. A white precipitate should form.

  • Isolation: Filter the resulting solid and wash it with cold diethyl ether.

  • Drying: Dry the white solid under high vacuum to afford the final product, (S)-3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride.

References

  • McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(14), 7266–7274. Available at: [Link]

  • Organic Syntheses. (1993). 3-PYRROLINE. Organic Syntheses, 70, 270. Available at: [Link]

  • Al-Qalaf, F. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. IntechOpen. Available at: [Link]

  • Zarubina, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8565. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Gouverneur, V., & Tredwell, M. (2012). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. In Fluorine in Heterocyclic Chemistry. Wiley. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ang, J. H., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents. WO2007024113A1.
  • D. Lambropoulou, T. Albanis. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Liu, Y., et al. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents. CN105646321A.
  • Zhao, Y., et al. (2004). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry, 76(16), 4857–4864. Available at: [Link]

Sources

Technical Support Center: pH Optimization for 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Applications Support Hub. Ticket ID: #EXT-324-DFP Subject: Optimization of pH conditions for the isolation of free base 3-(2,4-Difluorophenoxy)pyrrolidine from its hydrochloride salt. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

The extraction of 3-(2,4-Difluorophenoxy)pyrrolidine (an intermediate often used in medicinal chemistry) relies on the reversible protonation of the secondary amine. As a hydrochloride salt, the molecule is highly water-soluble and polar. To isolate it into an organic solvent, you must "break" the salt by adjusting the aqueous pH to a point where the amine exists almost exclusively as the neutral free base.

This guide addresses the specific physicochemical properties of fluorinated pyrrolidines, providing a robust protocol and troubleshooting steps for common failure modes like low recovery and emulsion formation.

Module 1: The Science of Solubility & pH

To optimize extraction, we must look at the Henderson-Hasselbalch equation . The distribution of your molecule between the aqueous and organic phases is governed by its ionization state.[1]

  • The Molecule: 3-(2,4-Difluorophenoxy)pyrrolidine.

  • Functional Group: Secondary Amine (Pyrrolidine ring).

  • Estimated pKa: While unsubstituted pyrrolidine has a pKa of ~11.3, the electron-withdrawing 2,4-difluorophenoxy group (via the ether linkage) inductively lowers the basicity of the nitrogen.

    • Working Estimate:pKa ≈ 9.8 – 10.2 .

The "pKa + 2" Rule

For efficient extraction (>99% recovery), the pH of the aqueous phase must be at least 2 units higher than the pKa of the conjugate acid.



If the pH is too low (e.g., pH 8-9), a significant portion of the amine remains protonated (


) and stays in the water, leading to drastic yield loss.
Visualizing the Species Equilibrium

pH_Equilibrium cluster_acid Acidic Conditions (pH < 8) cluster_base Basic Conditions (pH > 12) Salt Protonated Salt Form (Water Soluble) [R-NH2+] Cl- FreeBase Neutral Free Base (Organic Soluble) [R-NH] Salt->FreeBase Deprotonation (pH > pKa) FreeBase->Salt Protonation (pH < pKa) NaOH Add Base (NaOH/KOH) NaOH->Salt Drives Forward HCl Add Acid (HCl) HCl->FreeBase Drives Reverse

Figure 1: The chemical equilibrium shift required for extraction. To move the molecule from the aqueous phase (blue) to the organic phase (green), the pH must be driven past the pKa threshold.

Module 2: Optimized Extraction Protocol

Objective: Convert 10g of 3-(2,4-Difluorophenoxy)pyrrolidine HCl to its free base form.

ParameterRecommendationRationale
Base Reagent 2M or 5M NaOHStrong base required to reach pH > 12 efficiently without excessive volume.
Target pH 12.5 – 13.0 Ensures >99.9% deprotonation of the secondary amine.
Solvent A Dichloromethane (DCM) Excellent solubility for fluorinated aromatics; heavier than water (bottom layer).
Solvent B MTBE or EtOAc Alternatives if DCM causes emulsions. MTBE is less prone to emulsions than DCM.
Temperature Ambient (20-25°C)High heat may degrade the ether linkage; cold may slow phase separation.
Step-by-Step Workflow
  • Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 5-10 volumes).

  • Basification:

    • Place the beaker in an ice bath (neutralization is exothermic).

    • Slowly add 5M NaOH dropwise with stirring.

    • CRITICAL: Monitor pH using a calibrated probe or high-range pH paper. Continue until pH stabilizes at 12-13 .

  • Extraction:

    • Transfer to a separatory funnel.[2][3]

    • Add organic solvent (e.g., DCM, 1:1 ratio with aqueous volume).

    • Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow layers to separate. Collect the organic layer.[2]

  • Repeat: Re-extract the aqueous layer 2 more times to capture residual amine.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Module 3: Troubleshooting & FAQs
Q1: I followed the protocol, but my yield is only 40%. Where is my product?

Diagnosis: The pH of the aqueous layer likely dropped during extraction, or the product is partially water-soluble.

  • The "pH Drift" Phenomenon: As the amine extracts into the organic phase, the equilibrium in the water shifts. Sometimes, the remaining aqueous solution becomes less basic.

  • Corrective Action:

    • Take the aqueous waste layer.

    • Re-measure the pH. If it is below 12, add more NaOH.

    • Perform a "salting out" procedure: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out of the water and into the organic solvent.

    • Re-extract with fresh solvent.

Q2: I have a thick, cloudy layer between the water and solvent (Emulsion). How do I fix it?

Diagnosis: Secondary amines with lipophilic tails (like the difluorophenoxy group) act as surfactants, stabilizing emulsions.

  • Immediate Fixes:

    • The Brine Wash: Add saturated brine (NaCl solution) to the mixture. The high ionic strength disrupts the emulsion.

    • Filtration: Filter the entire biphasic mixture through a pad of Celite. This removes fine particulates that stabilize the interface.

    • Time & Gravity: Sometimes, simply waiting 20-30 minutes is sufficient.

  • Prevention: Avoid vigorous shaking; use gentle inversion (swirling) for 5 minutes instead.

Q3: Which solvent is better: DCM or Ethyl Acetate?

Recommendation: DCM (Dichloromethane) is generally superior for this specific molecule.

  • Why? Fluorinated aromatics often have higher solubility in chlorinated solvents.

  • Warning: DCM is denser than water (bottom layer). Ethyl Acetate is less dense (top layer). Ensure you know which layer contains your product before discarding anything!

  • Alternative: If DCM forms persistent emulsions, switch to MTBE (Methyl tert-butyl ether) . It separates cleanly and rarely forms emulsions.

Q4: My product is an oil, but I expected a solid. Is it impure?

Analysis: Not necessarily.

  • State of Matter: Many secondary amine free bases are oils or low-melting solids at room temperature. The HCl salt is a solid lattice; the free base lacks these strong ionic interactions.

  • Verification: Run an NMR (

    
     or 
    
    
    
    ). If the spectrum is clean, the oil is your pure product.
  • Solidification: If you require a solid, you may need to re-form a salt (e.g., oxalate or fumarate) or store the oil in the freezer to induce crystallization.

Module 4: Advanced Purification (Acid-Base Back Extraction)

If your extracted free base is colored or impure (containing non-basic impurities like starting phenols), use this purification loop instead of column chromatography.

Purification_Loop cluster_separation Phase Separation Impure Impure Organic Extract (Amine + Neutral Impurities) AcidWash Extract with 1M HCl Impure->AcidWash OrgWaste Organic Layer (Contains Neutral Impurities) DISCARD AcidWash->OrgWaste AqAcid Aqueous Acid Layer (Contains Amine Salt) AcidWash->AqAcid Basify Basify Aqueous Layer (pH > 12 with NaOH) AqAcid->Basify FinalExtract Extract into Fresh DCM & Evaporate Basify->FinalExtract Pure Pure Amine Free Base FinalExtract->Pure

Figure 2: The Acid-Base "Back Extraction" Workflow. This technique utilizes the pH-switchable solubility of the amine to leave non-basic impurities behind in the initial organic wash.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of amine basicity and inductive effects of fluorine).
  • PubChem. (n.d.).[4] 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link] (Reference for estimating pKa shifts in substituted amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Technical Guide: Validating the Stereochemistry of 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride CAS Registry Number (Generic): 1000000-XX-X (Representative of class) Chemical Class: Chiral 3-substituted pyrrolidine ether.

In the development of neuroactive pharmacophores, the 3-phenoxypyrrolidine scaffold is a critical structural motif. However, its biological efficacy is strictly governed by its absolute configuration at the C3 position. The (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-enantiomer due to the directional vector of the ether linkage.

This guide provides a rigorous, comparative technical analysis of the three primary methodologies for validating the stereochemistry of This compound : Single Crystal X-Ray Diffraction (SXRD), Chiral Supercritical Fluid Chromatography (SFC), and Mosher’s Amide Derivatization.

Part 1: The Stereochemical Challenge

The target molecule possesses a single chiral center at the C3 position of the pyrrolidine ring.

  • Structural Constraint: The pyrrolidine ring adopts a specific puckering conformation (envelope or twist) that is influenced by the bulky 2,4-difluorophenoxy substituent.

  • The Validation Gap: Standard NMR (

    
    H, 
    
    
    
    C) is "blind" to enantiomers in an achiral environment. Optical rotation (
    
    
    ) is unreliable for absolute assignment without a known literature precedent due to solvent-dependent conformational changes.
Decision Matrix: Selecting the Validation Method

ValidationLogic Start Start: 3-(2,4-Difluorophenoxy) pyrrolidine HCl Sample StateCheck Is the sample Crystalline? Start->StateCheck YesCrystal Yes: Single Crystal Available StateCheck->YesCrystal High Purity NoCrystal No: Amorphous Solid / Oil StateCheck->NoCrystal SXRD Method A: SXRD (Gold Standard) YesCrystal->SXRD Deriv Can it be derivatized? NoCrystal->Deriv Mosher Method C: Mosher's Amide (NMR Analysis) Deriv->Mosher Unknown Absolute Config SFC Method B: Chiral SFC (Comparison w/ Standard) Deriv->SFC Known Standard Available

Figure 1: Strategic decision tree for selecting the appropriate stereochemical validation method based on sample state and reference availability.

Part 2: Comparative Analysis of Methodologies

FeatureMethod A: SXRD (Anomalous Dispersion) Method B: Chiral SFC Method C: Mosher's Amide NMR
Primary Utility Absolute Configuration DeterminationEnantiomeric Excess (ee%) QuantificationAbsolute Configuration (Solution State)
Requirement Single crystal (>0.1 mm)Racemic standard for method developmentHigh-purity free base; Chiral derivatizing agent
Throughput Low (24-48 hours/sample)High (5-10 mins/sample)Medium (Derivatization + NMR time)
Confidence Definitive (Flack Parameter)Relative (Retention time matching)Inferential (Based on shielding models)
Cost High (Instrument/Expertise)Medium (Consumables)Low (Standard Reagents)

Part 3: Detailed Experimental Protocols

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Why it works: The hydrochloride salt is advantageous here. The Chloride ion (


) acts as a "heavy atom" (Z=17), providing sufficient anomalous scattering of X-rays (typically Cu K

or Mo K

radiation) to distinguish between the Friedel pairs, allowing the calculation of the Flack Parameter .

Protocol:

  • Crystallization: Dissolve 20 mg of the HCl salt in minimal hot methanol. Add diethyl ether dropwise until turbidity is observed. Store at 4°C for slow evaporation.

  • Data Collection: Mount a single crystal (approx 0.2 x 0.2 x 0.2 mm) on a goniometer. Collect full sphere data.

  • Refinement: Solve structure using direct methods (SHELXT). Refine using least-squares minimization.

  • Validation (Critical Step): Calculate the Flack Parameter (

    
    ).
    
    • 
       (with standard uncertainty 
      
      
      
      ): The model represents the correct absolute configuration.
    • 
      : The model is the inverted enantiomer.[1]
      
    • 
      : The crystal is a racemic twin or the data is insufficient.
      

Scientist's Note: Do not rely on R-factors alone. A low R-factor confirms connectivity, but only the Flack parameter confirms stereochemistry.

Method B: Chiral SFC Method Development

Why it works: Supercritical Fluid Chromatography (SFC) uses supercritical CO


 with polar modifiers. It is superior to HPLC for this scaffold because the low viscosity of scCO

allows for higher flow rates and better resolution of the basic pyrrolidine nitrogen interactions.

Protocol:

  • Sample Prep: Neutralize the HCl salt to the free base using

    
     (aq) / DCM extraction. Dilute to 1 mg/mL in Methanol.
    
  • Column Screening: Screen polysaccharide-based columns:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Often best for halogenated aromatics.

  • Mobile Phase: CO

    
     / Methanol + 0.1% Diethylamine (DEA). The basic additive is mandatory to suppress peak tailing of the secondary amine.
    
  • Conditions: 100 bar BPR, 40°C column temp, 3.0 mL/min.

SFC_Workflow Input Racemic Mixture ColScreen Column Screening (AD-H, OD-H, IG) Input->ColScreen Select Select Column with Resolution > 1.5 ColScreen->Select Analyze Run Pure Sample Select->Analyze Result Calculate % e.e. Analyze->Result

Figure 2: Workflow for developing a chiral separation method for pyrrolidine derivatives.

Method C: Mosher's Amide Derivatization (NMR)[2]

Why it works: When crystals cannot be grown, we convert the enantiomers into diastereomers using a chiral auxiliary:


-methoxy-

-trifluoromethylphenylacetic acid (MTPA). The chemical environment of the protons near the chiral center will differ between the

and

diastereomers due to the anisotropic shielding of the phenyl group.

Protocol:

  • Freebasing: Convert 10 mg of the HCl salt to the free amine.

  • Derivatization: React the free amine with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate vials (DCM, Et
    
    
    N, DMAP).
  • Analysis: Acquire

    
    H NMR (400 MHz or higher) for both the 
    
    
    
    -MTPA amide and
    
    
    -MTPA amide.
  • Assignment: Calculate

    
     for protons H2, H3, and H4 on the pyrrolidine ring.
    
  • Interpretation: Map the positive and negative

    
     values to the Mosher model to deduce the configuration of C3.
    

References

  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[2][3][4][5] Chirality, 4(5), 338-340.[3] Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols, 2, 2451–2458. Link

  • De Klerck, K., et al. (2014). Generic chiral method development in supercritical fluid chromatography.[6] Journal of Chromatography A, 1363, 311-322.[6] Link

Sources

Comparative Guide: Melting Point Determination for 3-(2,4-Difluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point determination and range for 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 1864063-00-2) is a specialized fluorinated heterocycle often utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Unlike commoditized reagents, this compound lacks a widely standardized pharmacopeial melting point (MP) reference, with catalog data often listing "N/A" or broad ranges.[1]

This guide provides a technical comparison of determination methodologies to establish a precise thermal profile. It compares the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) , recommending DSC as the superior protocol for this specific salt form due to its ability to distinguish hygroscopic desolvation from true melting events.

Compound Profile & Thermal Behavior
PropertySpecification
Chemical Name This compound
CAS Number 1864063-00-2
Molecular Formula C₁₀H₁₂ClF₂NO
Molecular Weight 235.66 g/mol
Predicted MP Range 145°C – 185°C (Based on structural analogs*)
Physical State White to off-white crystalline solid
Hygroscopicity High (Typical for secondary amine HCl salts)

*Note: Analogs such as 3-phenylpyrrolidine HCl melt at 181–186°C, while 3-fluoropyrrolidine HCl melts at 183–187°C. The ether linkage in the title compound increases conformational flexibility, potentially broadening or lowering the lattice energy compared to direct C-C analogs.

Methodological Comparison: Capillary vs. DSC

For researchers characterizing a new batch, selecting the correct thermal analysis method is critical.[1] The HCl salt form introduces specific challenges—namely moisture uptake and potential sublimation—that affect method accuracy.[1]

FeatureMethod A: Capillary (Visual) Method B: DSC (Thermal Analysis)
Principle Visual observation of phase change in a glass capillary.[1]Measurement of heat flow difference between sample and reference.[1]
Precision ± 1.0 – 2.0°C± 0.1°C
Sample Requirement ~1–5 mg~2–5 mg
Handling of Hydrates Poor. Moisture release often looks like "sweating" or early melting (pseudo-melt).[1]Excellent. Separates dehydration endotherms from the melting endotherm.[1]
Decomposition Detection Difficult to distinguish from melting (darkening).[1]Clear exothermic/endothermic events distinct from fusion.[1]
Throughput High (multiple samples simultaneously).[1]Low (sequential runs).
Verdict for this Compound Screening Only. Use for quick purity checks.Gold Standard. Required for CoA generation and stability profiling.[1]
Experimental Protocols
Pre-requisite: Sample Preparation (Critical Step)

Due to the hygroscopic nature of the hydrochloride salt, undried samples will exhibit depressed melting points (colligative property of water).[1]

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

  • Grinding: Lightly triturate to a fine powder to ensure uniform heat transfer. Avoid excessive force which can induce amorphization.[1]

Protocol A: Capillary Method (Digital Melting Point Apparatus)
  • Loading: Pack 2–3 mm of dried sample into a sealed glass capillary. Ensure the bed is compact by tapping.[1]

  • Ramp 1 (Fast): Heat at 10°C/min to estimate the range (e.g., if melt starts at 150°C).

  • Ramp 2 (Precise): Cool to 20°C below estimated start. Heat at 1.0°C/min .[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity).
    • Warning: If the sample shrinks or wets the glass before melting, it indicates residual solvent or hydrate formation.[1]

Protocol B: Differential Scanning Calorimetry (DSC)
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid (allows moisture escape without pan deformation).[1]

  • Reference: Empty matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10.0°C/min to 250°C.

  • Analysis:

    • Integrate the main endothermic peak.[1]

    • Report:

      
       (extrapolated onset temperature) is the scientifically valid melting point, not the peak maximum.
      
Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing the melting point of this compound, accounting for its salt form and potential impurities.

MP_Determination Start Start: 3-(2,4-Difluorophenoxy) pyrrolidine HCl Sample Check_State Visual Inspection: Crystalline vs. Sticky/Oily Start->Check_State Sticky Sticky/Clumped: High Moisture Content Check_State->Sticky Wet Crystalline Free Flowing Powder Check_State->Crystalline Dry Drying Vacuum Dry: 40°C, 4h, <10 mbar Sticky->Drying Method_Select Select Method Crystalline->Method_Select Drying->Crystalline Capillary Capillary Method (Routine QC) Method_Select->Capillary Quick Check DSC DSC Analysis (Characterization) Method_Select->DSC Precise Data Cap_Result Observe Range: Wide (>2°C) or Narrow? Capillary->Cap_Result DSC_Result Analyze Thermogram: Single Sharp Endotherm? DSC->DSC_Result Recrystallize Recrystallize: (IPA/Ether) Cap_Result->Recrystallize Wide Range Valid Valid MP Established Report Onset Temp Cap_Result->Valid Narrow Range DSC_Result->Recrystallize Multi-peak/Broad DSC_Result->Valid Sharp Peak

Caption: Workflow for establishing a valid melting point for hygroscopic HCl salts, prioritizing drying and method selection.

Technical Analysis of Alternatives

When the melting point of the HCl salt is unsatisfactory (e.g., too low for formulation or too hygroscopic), researchers should consider alternative salt forms.[1]

  • Alternative 1: Free Base.

    • Properties: Likely an oil or low-melting solid (< 50°C).[1]

    • Pros: Easier to extract.[1]

    • Cons: Prone to oxidation; difficult to handle in solid dosage forms.[1]

  • Alternative 2: Fumarate/Tosylate Salts.

    • Properties: Generally higher melting points and lower hygroscopicity than HCl salts.[1]

    • Recommendation: If the HCl salt MP is determined to be < 140°C or shows > 2% weight gain at 50% RH, screen for Fumarate salts to improve solid-state stability.[1]

References
  • PubChem. (2025).[1] 3,3-Difluoropyrrolidine hydrochloride Compound Summary. National Library of Medicine.[1] [Link] (Used for analog structural comparison).[1]

  • TA Instruments. (n.d.).[1][2] Characterization of Pharmaceutical Materials by Thermal Analysis. [Link] (Protocol grounding for DSC methodology).[1]

  • ChemSrc. (2025).[1] CAS 1864063-00-2 Entry. [Link] (Confirmation of CAS and chemical identity).[1]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.